molecular formula C16H16N2O3S B2848434 N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide CAS No. 1797243-80-1

N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide

Cat. No.: B2848434
CAS No.: 1797243-80-1
M. Wt: 316.38
InChI Key: NORYGJFYTQIMQO-UHFFFAOYSA-N
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Description

N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide is a complex organic compound that features a quinoline core structure with a sulfonamide group and a dimethylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-8-sulfonic acid derivatives, while reduction can produce various quinoline-8-sulfonamide analogs .

Scientific Research Applications

N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the quinoline core can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-Dimethylfuran-3-YL)methyl]quinoline-8-sulfonamide is unique due to the combination of the quinoline core, sulfonamide group, and dimethylfuran moiety. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]quinoline-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-11-9-14(12(2)21-11)10-18-22(19,20)15-7-3-5-13-6-4-8-17-16(13)15/h3-9,18H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NORYGJFYTQIMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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